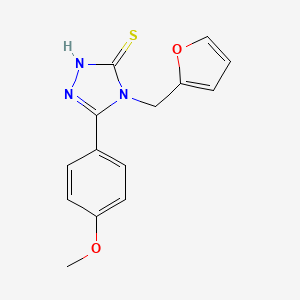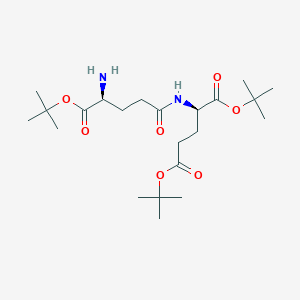
(R)-di-tert-butyl 2-((S)-4-amino-5-tert-butoxy-5-oxopentanamido)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-di-tert-butyl 2-((S)-4-amino-5-tert-butoxy-5-oxopentanamido)pentanedioate is an intriguing compound belonging to a class of organic chemicals with significant potential in medicinal chemistry. It features a highly functionalized backbone, making it valuable for research in various chemical and biological fields. The compound’s structure, defined by its chiral centers, allows for the exploration of stereochemistry in drug design and molecular interactions.
Wirkmechanismus
Mode of Action
It’s worth noting that the compound is a derivative of l-glutamate , which is a key molecule in cellular metabolism. L-glutamate is known to play a crucial role in protein synthesis and as a neurotransmitter in the brain. The compound’s interaction with its targets could potentially lead to changes in these processes.
Biochemical Pathways
The compound is a derivative of L-glutamate, which is involved in numerous biochemical pathways. For instance, L-glutamate is a critical component in the synthesis of proteins. It also plays a role in the citric acid cycle, a crucial metabolic pathway that provides energy to cells . The compound’s effect on these pathways and their downstream effects would depend on its specific interactions with its targets.
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (R)-di-tert-butyl 2-((S)-4-amino-5-tert-butoxy-5-oxopentanamido)pentanedioate typically involves multistep organic reactions, starting from simpler precursors:
Step 1: Protection of amino and carboxyl groups in the starting material.
Step 2: Formation of the tert-butyl ester groups using tert-butanol in the presence of a strong acid catalyst.
Step 3: Introduction of the amino and oxopentanamido groups via amide bond formation, possibly through carbodiimide coupling agents.
Step 4: Chiral resolution to obtain the desired (R) and (S) stereoisomers.
Industrial Production Methods: Industrial production may involve:
Scale-up of the laboratory synthesis: Including continuous flow reactors to optimize reaction yields and purity.
Purification processes: Such as crystallization and chromatographic techniques to achieve high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Possible with strong oxidizing agents, affecting the amino group.
Reduction: Typically involving the carbonyl group, leading to alcohol derivatives.
Substitution: At the tert-butoxy group, which can be replaced under strong acidic or nucleophilic conditions.
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Strong acids like hydrochloric acid (HCl) or nucleophiles such as hydroxyl ions.
Major Products Formed: The reactions can lead to various derivatives:
Oxidation Products: Carboxylic acids and nitriles.
Reduction Products: Alcohols.
Substitution Products: Hydroxyl or other nucleophilic groups replacing the tert-butoxy moiety.
Wissenschaftliche Forschungsanwendungen
This compound serves numerous scientific research purposes:
Chemistry: As a stereochemical probe to study asymmetric synthesis and chiral catalysis.
Biology: In the design of enzyme inhibitors and receptor agonists/antagonists.
Medicine: Potential therapeutic agent in drug discovery due to its biological activity.
Industry: Utilized in the development of polymers and novel materials.
Vergleich Mit ähnlichen Verbindungen
Uniqueness and Similar Compounds: (R)-di-tert-butyl 2-((S)-4-amino-5-tert-butoxy-5-oxopentanamido)pentanedioate stands out due to its unique combination of functional groups and chiral centers. Similar compounds may include:
(R)-tert-butyl 2-amino-3-(tert-butoxycarbonylamino)propanoate: Another compound with protective groups and amino functionalities.
(S)-tert-butyl 2-(tert-butoxycarbonylamino)-5-oxopentanoate: Structurally related with variations in side chain length and functional groups.
That covers the major points. Anything else you’re curious about?
Eigenschaften
IUPAC Name |
ditert-butyl (2R)-2-[[(4S)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]pentanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N2O7/c1-20(2,3)29-17(26)13-11-15(19(28)31-22(7,8)9)24-16(25)12-10-14(23)18(27)30-21(4,5)6/h14-15H,10-13,23H2,1-9H3,(H,24,25)/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBONZTYAIRBOLZ-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)CCC(C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)OC(C)(C)C)NC(=O)CC[C@@H](C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2986720.png)


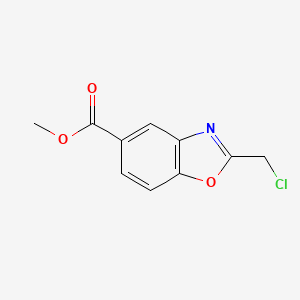
![2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile](/img/structure/B2986729.png)
![N-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2986730.png)
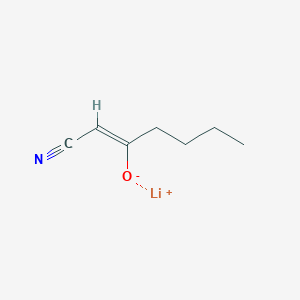
![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2986732.png)
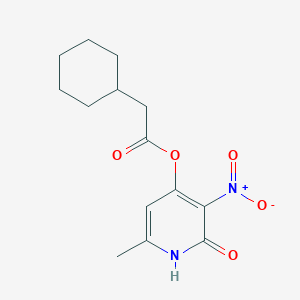
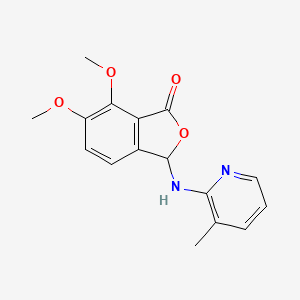
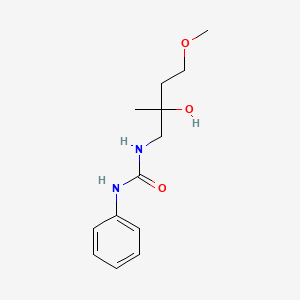
![N-(4-acetamidophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2986741.png)
![1-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2986742.png)
